molecular formula C20H28O5 B15286609 11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No.: B15286609
M. Wt: 348.4 g/mol
InChI Key: XNZSRYSTBKQWGZ-UHFFFAOYSA-N
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Description

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid is a complex organic compound that belongs to the class of corticosteroid hormones. These compounds are known for their significant roles in various biological processes, including the regulation of inflammation, immune response, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in regulating various biological processes, including inflammation and immune response.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products

Mechanism of Action

The mechanism of action of 11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid involves binding to specific receptors in target cells. This binding triggers a cascade of molecular events that regulate gene expression and protein synthesis, ultimately leading to the compound’s biological effects. The molecular targets and pathways involved include the glucocorticoid receptor and various signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid is unique due to its specific structural features and the precise biological effects it exerts. Its ability to modulate various biological processes makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZSRYSTBKQWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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